molecular formula C22H16 B106925 3,6-Dimethylbenzo[a]pyrene CAS No. 16757-91-8

3,6-Dimethylbenzo[a]pyrene

Cat. No.: B106925
CAS No.: 16757-91-8
M. Wt: 280.4 g/mol
InChI Key: ZLEKZYUYMYKKML-UHFFFAOYSA-N
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Description

3,6-Dimethylbenzo[a]pyrene (3,6-DMBP) is a polycyclic aromatic hydrocarbon (PAH) derived from benzo[a]pyrene (BP), a well-characterized carcinogen. The compound features methyl groups at the 3- and 6-positions of the BP aromatic structure (Fig. 1). These substitutions alter its electronic and steric properties, significantly impacting its metabolic activation and biological activity. Studies have shown that methylated BP derivatives exhibit varied tumor-initiating potencies depending on the position and number of methyl groups .

Properties

CAS No.

16757-91-8

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

3,6-dimethylbenzo[a]pyrene

InChI

InChI=1S/C22H16/c1-13-7-8-15-9-10-20-19-6-4-3-5-17(19)14(2)18-12-11-16(13)21(15)22(18)20/h3-12H,1-2H3

InChI Key

ZLEKZYUYMYKKML-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C1)C=C5)C

Canonical SMILES

CC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C1)C=C5)C

Other CAS No.

16757-91-8

Synonyms

3,6-Dimethylbenzo[a]pyrene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Methylated Benzo[a]pyrene Derivatives

Table 1: Tumor-Initiating Activity of Methylated BP Derivatives in Mouse Skin
Compound Methyl Group Positions Tumor-Initiating Activity Relative to BP Key Findings
Benzo[a]pyrene (BP) None 1.0 (Reference) Parent compound with high carcinogenicity due to bay-region diol-epoxides.
3,6-Dimethylbenzo[a]pyrene 3, 6 <1.0 Reduced activity due to steric hindrance of metabolic activation .
1-Methylbenzo[a]pyrene 1 ~2.0 Enhanced activity; methylation at non-bay regions may facilitate activation .
11-Methylbenzo[a]pyrene 11 ~3.0 Highest activity among methyl-BPs; distal methylation enhances reactivity .
6-Methylbenzo[a]pyrene 6 <1.0 Similar to 3,6-DMBP; reduced carcinogenicity .
7-Methylbenzo[a]pyrene 7 0.0 Complete loss of activity; bay-region methylation blocks diol-epoxide formation .
1,2-Dimethylbenzo[a]pyrene 1, 2 <1.0 Steric inhibition disrupts metabolic pathways .
7,10-Dimethylbenzo[a]pyrene 7, 10 Not reported Structural data available, but biological activity remains uncharacterized .
Key Observations:
  • Steric Inhibition: Methylation at positions 3, 6, or adjacent to the bay region (e.g., 7, 8, 9, 10) hinders enzymatic conversion to carcinogenic intermediates, reducing tumorigenicity .
  • Enhanced Activity: Methylation at non-bay positions (e.g., 1, 11) may increase lipophilicity or stabilize reactive intermediates, enhancing carcinogenicity .
  • Complete Inactivation : Substitution in the bay region (e.g., 7-methyl-BP) abolishes activity by blocking diol-epoxide formation .

Metabolic and Mutagenic Profiles

  • 3,6-DMBP: Limited metabolic activation due to steric effects.
  • Nitro Derivatives: Unlike methyl groups, nitro substitutions (e.g., 3,6-dinitro-BP) exhibit distinct metabolic pathways. For example, 3,6-dinitro-BP is reduced to amino derivatives under anaerobic conditions, showing position-dependent mutagenicity .

Environmental and Analytical Considerations

  • Environmental Presence: Dimethyl-BPs, including 3,6-DMBP and 7,10-DMBP, have been identified in airborne particulate matter using synchronous fluorescence and GC/MS techniques .
  • Analytical Standards : 7,10-Dimethylbenzo[a]pyrene is commercially available as a standard solution (50 mg/L in toluene) for environmental monitoring .

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